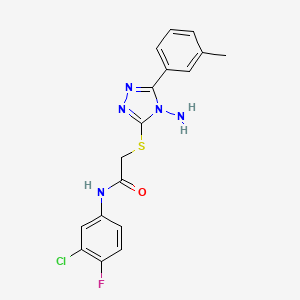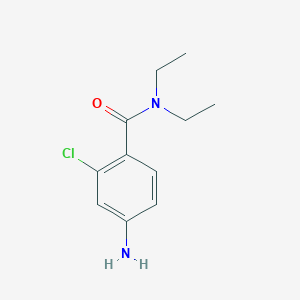
6-chloro-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-chloro-N,N-dimethylpyridin-2-amine” is a chemical compound with the molecular formula C7H9ClN2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a chlorine atom attached at the 6-position and a dimethylamine group attached at the 2-position .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 156.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
6-chloro-N,N-dimethylpyridin-2-amine plays a significant role in polymerization processes. It has been found that the presence of 2,6-dimethylpyridine can achieve living cationic polymerization of isobutyl vinyl ether. This process is critical in material science for creating specific polymer structures. The nucleophilic interaction of 2,6-dimethylpyridine is essential for stabilizing the growing carbocation, which is necessary for living polymerization. This highlights the importance of steric crowding around the nitrogen in nucleophilic stabilization of the growing cation in polymerization processes (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Chemical Synthesis
This compound is also crucial in the field of chemical synthesis. For instance, it is used in the amination of chloropyrimidines with n-alkylamines. This reaction is vital in creating new chemical compounds, as evidenced by the synthesis of new n-alkylaminopyrimidines. The reaction's rate is influenced by temperature, and this process is significant for predicting optimal conditions for such aminations (Brown & Lyall, 1964). Additionally, microwave-assisted synthesis of 2-(N,N-dimethyl)amine and 2-aminopyridine derivatives from 2-chloro substituted pyridines showcases another application in chemical synthesis without the need for transition-metal catalysts (Samadi et al., 2011).
Pharmaceutical Manufacturing
In pharmaceutical manufacturing, the compound has been utilized in the process development of N-Benzylated Chloropurine. This two-step process involves benzylation and conversion to a methanesulfonic acid salt, demonstrating the compound's role in creating pharmaceutical intermediates (Shi et al., 2015).
Catalyst Systems
This compound is also important in catalysis. For example, it's used in catalyst systems for polymerizing 2,6-dimethylphenol. The study of different aromatic amine ligands with copper(I) chloride, including various aminopyridines, has shown that these systems can be highly effective for synthesis processes, like poly(2,6-dimethyl-1,4-phenylene ether) synthesis (Kim et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-5-3-4-6(8)9-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVRODDQDUXCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-{4-bromo-2-methoxy-6-[(phenylimino)methyl]phenoxy}acetate](/img/structure/B2917049.png)
![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)
![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)

![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)


![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)

